
3-Butyl-2-heptanone
Overview
Description
3-Butyl-2-heptanone is a branched aliphatic ketone with the molecular formula C₁₁H₂₀O and a molecular weight of 168.28 g/mol. Its IUPAC name reflects the ketone group at position 2 of the heptane backbone and a butyl substituent at position 2. The compound has the CAS registry number 997-69-3 and is commercially available at 95% purity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Butyl-2-heptanone can be synthesized through several methods. One common approach involves the condensation of butylmagnesium bromide with 2-heptanone under controlled conditions. The reaction typically requires anhydrous conditions and a suitable solvent such as diethyl ether or tetrahydrofuran. The reaction is followed by hydrolysis to yield the desired ketone.
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of 3-butyl-2-heptenal. This process requires a hydrogenation catalyst, such as palladium on carbon, and is conducted under high pressure and temperature to achieve optimal yields.
Chemical Reactions Analysis
Types of Reactions: 3-Butyl-2-heptanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to secondary alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the carbonyl group is attacked by nucleophiles like hydrazine or hydroxylamine to form hydrazones or oximes, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Hydrazine in ethanol or hydroxylamine hydrochloride in aqueous solution.
Major Products:
Oxidation: Butanoic acid and heptanoic acid.
Reduction: 3-butyl-2-heptanol.
Substitution: this compound oxime or hydrazone.
Scientific Research Applications
Chemical Applications
1. Organic Synthesis:
3-Butyl-2-heptanone serves as an important intermediate in organic synthesis. It is utilized in the preparation of more complex molecules, facilitating the development of various chemical compounds. Its structural characteristics allow it to participate in a range of chemical reactions, including oxidation and reduction processes.
2. Biochemical Interactions:
The compound has been shown to interact with cytochrome P450 enzymes, which are vital for drug metabolism. This interaction can lead to significant alterations in cellular processes, making it a subject of interest in biochemical studies.
Biological Applications
1. Pheromone Studies:
In biological research, this compound has been identified as a pheromone in rodents. It is present in the urine of stressed rats and may play a role in signaling distress to other members of the species. This aspect highlights its potential use in behavioral studies and pest management strategies.
2. Antimicrobial Properties:
Recent studies have explored the antimicrobial properties of this compound. For instance, it has been investigated for its effectiveness against honey bee pathogens, specifically the parasitic mite Varroa destructor. The compound's production by certain bacterial strains associated with honey bees suggests its potential as a natural pest repellent without harming the bees themselves .
Medical Applications
1. Pharmaceutical Development:
Research is ongoing into the therapeutic properties of this compound, particularly its role as a precursor in pharmaceutical synthesis. Its ability to influence metabolic pathways makes it a candidate for further exploration in drug development.
2. Toxicological Studies:
Toxicological assessments have indicated that this compound does not present significant risks for genetic toxicity or skin sensitization under current usage levels. Such findings are crucial for evaluating its safety profile in medical applications .
Industrial Applications
1. Fragrance and Flavoring Agent:
Due to its distinct odor profile, this compound is widely used in the fragrance industry as a flavoring agent. Its pleasant scent makes it suitable for incorporation into various consumer products, including perfumes and air fresheners .
2. Solvent Properties:
The compound exhibits excellent solvent activity, making it useful in formulations for coatings, adhesives, and cleaning products. Its low density and high dilution ratio further enhance its applicability across different industrial processes .
Case Studies
Mechanism of Action
The mechanism of action of 3-butyl-2-heptanone involves its interaction with various molecular targets. As a ketone, it can form hydrogen bonds with nucleophilic sites on enzymes and proteins, potentially inhibiting or modifying their activity. The compound’s effects are mediated through its ability to undergo chemical transformations, such as reduction or oxidation, which can alter its reactivity and interactions with biological molecules.
Comparison with Similar Compounds
The following analysis compares 3-Butyl-2-heptanone with structurally related ketones, focusing on molecular properties, commercial availability, and safety profiles.
Structural and Physical Properties
Table 1: Key Properties of this compound and Analogous Ketones
Key Observations :
- Boiling Points: The boiling point of this compound is estimated to be higher (~190°C) than smaller analogs like 3-heptanone (147°C) and 3-methyl-2-heptanone (166–168°C) due to its longer alkyl chain and increased molecular weight.
- Branching Effects: Methyl-substituted ketones (e.g., 3-methyl-2-heptanone) exhibit lower boiling points than 3-butyl derivatives, highlighting the role of substituent size in intermolecular interactions.
Biological Activity
3-Butyl-2-heptanone, with the molecular formula C11H22O, is a ketone characterized by a butyl group attached to the second carbon of the heptanone chain. This compound has garnered attention due to its potential biological activities and interactions with various biological systems, particularly in mammalian models.
- Molecular Weight : 170.29 g/mol
- Structure : Contains a butyl group and a heptanone backbone.
- Physical State : Typically exists as a colorless liquid with a characteristic odor.
This compound interacts with various biological targets, primarily through its influence on cellular signaling pathways and enzyme activity. Notably, it has been shown to interact with cytochrome P450 enzymes , which are pivotal in drug metabolism and biochemical reactions within the body.
Primary Biological Targets
- Odorant Receptors : Acts as a pheromone in rodents, particularly in urine from stressed rats, signaling distress to other individuals.
- Cytochrome P450 Enzymes : Involved in the metabolism of various substances, including drugs and environmental chemicals. The interaction can lead to either inhibition or activation of these enzymes.
This compound exhibits several biochemical properties that contribute to its biological activity:
Enzyme Interactions
- Cytochrome P450 : Alters enzyme function, potentially affecting drug metabolism and toxicity.
- Gene Expression Modulation : Influences the expression of genes involved in metabolic pathways, which may have implications for metabolic disorders.
Biological Effects
Research indicates that this compound can affect various cellular processes:
Cellular Signaling Pathways
It has been observed to impact cell signaling pathways, which can lead to changes in:
- Cell Metabolism : Modulates energy production and utilization within cells.
- Cell Growth and Differentiation : May influence how cells grow and differentiate based on external stimuli.
Study 1: Interaction with Cytochrome P450
In a study assessing the effects of this compound on cytochrome P450 activity, it was found that this compound could significantly alter enzyme activity levels. The results indicated both activation and inhibition depending on concentration, suggesting a nuanced role in drug metabolism .
Study 2: Pheromonal Activity in Rodents
Research demonstrated that this compound acts as a pheromone in rodents. When stressed rats excrete this compound, it serves as a chemical signal to alert other rats of potential danger. This behavioral response highlights its ecological significance in communication among mammals.
Applications in Research and Industry
This compound is utilized across various fields:
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3-Butyl-2-heptanone with high purity?
- Methodology : Use oxidation reactions of secondary alcohols (e.g., 3-butyl-2-heptanol) with chromic acid (H₂CrO₄) or potassium permanganate (KMnO₄) under controlled conditions. Monitor reaction progress via thin-layer chromatography (TLC) and purify via fractional distillation to isolate the ketone. Confirm purity using gas chromatography (GC) with flame ionization detection (FID) .
- Key Parameters : Optimize temperature (40–60°C) and stoichiometry to minimize side products like over-oxidized carboxylic acids.
Q. How can researchers characterize the physicochemical properties of this compound?
- Methodology :
- Boiling Point/Volatility : Determine using a micro-boiling point apparatus or dynamic vapor sorption (DVS). Compare with structurally similar ketones (e.g., 3-heptanone, bp 146–149°C) .
- Spectroscopic Analysis : Employ nuclear magnetic resonance (NMR) for structural confirmation (¹H and ¹³C peaks for carbonyl groups at ~207 ppm) and infrared (IR) spectroscopy for C=O stretching (~1700 cm⁻¹). Cross-reference with the NIST Chemistry WebBook for spectral validation .
Q. What analytical techniques are suitable for quantifying this compound in complex mixtures?
- Methodology : Use gas chromatography-mass spectrometry (GC-MS) with a polar capillary column (e.g., DB-WAX) to resolve isomers. Calibrate with certified reference standards. For trace analysis, employ solid-phase microextraction (SPME) to pre-concentrate samples .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicity data for this compound?
- Methodology : Conduct a systematic review of existing studies (e.g., PubChem, ToxLine) and prioritize peer-reviewed data. Validate findings using in vitro assays (e.g., Ames test for mutagenicity) and in silico tools like QSAR models. Replicate conflicting experiments under standardized OECD guidelines to isolate variables (e.g., solvent effects, purity) .
Q. What experimental designs are effective for studying the metabolic pathways of this compound in biological systems?
- Methodology :
- In Vitro Studies : Incubate the compound with liver microsomes (e.g., human CYP450 enzymes) and analyze metabolites via liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- In Vivo Studies : Administer isotopically labeled ¹³C-3-Butyl-2-heptanone to model organisms and track metabolite distribution using accelerator mass spectrometry (AMS) .
Q. How can reaction mechanisms involving this compound be elucidated under varying catalytic conditions?
- Methodology : Perform kinetic studies using stopped-flow spectroscopy or time-resolved FTIR to monitor intermediate formation. Compare reaction pathways (e.g., acid-catalyzed vs. base-catalyzed enolization) via density functional theory (DFT) simulations. Validate with isotopic labeling (e.g., deuterated solvents) .
Q. What strategies optimize the enantioselective synthesis of this compound derivatives?
- Methodology : Utilize chiral catalysts (e.g., organocatalysts or transition-metal complexes) in asymmetric aldol reactions. Screen solvent systems (e.g., ionic liquids) and analyze enantiomeric excess (ee) via chiral GC or HPLC with circular dichroism (CD) detection .
Q. Data Interpretation & Validation
Q. How should researchers address discrepancies in chromatographic retention times for this compound across laboratories?
- Methodology : Standardize protocols using reference columns (e.g., NIST-tested stationary phases) and calibrate instruments with certified standards. Perform inter-laboratory comparisons and apply multivariate statistics (e.g., principal component analysis) to identify systemic errors .
Q. What statistical approaches are recommended for validating quantitative structure-activity relationship (QSAR) models for this compound?
- Methodology : Use k-fold cross-validation to assess model robustness. Compare predicted vs. experimental toxicity endpoints (e.g., LD₅₀) and calculate metrics like RMSE and R². Incorporate domain applicability checks to avoid extrapolation errors .
Q. Safety & Compliance
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Guidelines : Follow OSHA/NIOSH guidelines for ketone handling: use fume hoods, wear nitrile gloves, and monitor airborne concentrations via real-time sensors. Store in flammability-rated cabinets (flash point ~41°C, similar to 3-heptanone) .
Properties
IUPAC Name |
3-butylheptan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O/c1-4-6-8-11(10(3)12)9-7-5-2/h11H,4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTBWYOMMEUSFLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CCCC)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10244216 | |
Record name | 2-Heptanone, 3-butyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10244216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
997-69-3 | |
Record name | 3-Butyl-2-heptanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=997-69-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Heptanone, 3-butyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000997693 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 997-69-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92386 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Heptanone, 3-butyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10244216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-BUTYL-2-HEPTANONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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